2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one
Description
2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one is a nitrogen-containing spirocyclic compound characterized by a pyridinylmethyl substitution at the 2-position of the 2,8-diazaspiro[4.5]decan-1-one scaffold. This core structure consists of a piperidine ring fused to a pyrrolidine ring via a spirocyclic carbon, creating a rigid three-dimensional framework . The compound’s physicochemical properties include moderate solubility in organic solvents (e.g., methanol, DMF) and stability under standard laboratory conditions . Its structural uniqueness enables interactions with biological targets such as kinases and neurotransmitter receptors, making it a valuable intermediate in medicinal chemistry .
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-13-14(3-7-15-8-4-14)5-9-17(13)11-12-2-1-6-16-10-12/h1-2,6,10,15H,3-5,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBUUJNDYOEPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(C2=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one can be achieved through a multi-step process involving the formation of the spirocyclic core followed by functionalization. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method provides high yields and excellent selectivity for the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the pyridine ring or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Copper catalysis with water as the oxygen source under mild conditions.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, which can be tailored for specific applications.
Scientific Research Applications
2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as anti-ulcer agents.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its structural complexity.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Findings:
Compound 48 demonstrates superior potency and selectivity as a dual TYK2/JAK1 inhibitor, with IC50 values of 6 nM (TYK2) and 37 nM (JAK1). Its selectivity over JAK2 (>23-fold) reduces off-target effects, a critical advantage for inflammatory bowel disease (IBD) therapy .
The WNT signaling inhibitor analog (Table 1, row 3) exhibits sub-100 nM efficacy, highlighting the scaffold’s versatility in targeting diverse pathways. Its 4-methylpyrazole substituent enhances metabolic stability, critical for oral bioavailability .
Halogenated derivatives (e.g., 3-chloro, 3-iodo) improve binding affinity through hydrophobic interactions, as seen in kinase inhibitors .
Key Observations:
Biological Activity
2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one is a spirocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyridine ring and a diazaspirodecane core, which contribute to its diverse pharmacological properties.
- Molecular Formula : C₁₄H₁₉N₃O
- Molecular Weight : 245.32 g/mol
- CAS Number : 1422063-40-8
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been identified as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in the regulation of blood pressure and inflammatory processes.
Key Mechanisms:
- sEH Inhibition : This compound has shown potent inhibitory activity against sEH, leading to reduced blood pressure in spontaneously hypertensive rats without affecting normotensive rats significantly. This suggests its potential application in treating hypertension .
- Anticancer Activity : The spirocyclic structure enhances interactions with protein binding sites, which may lead to improved cytotoxicity against various cancer cell lines . Compounds with similar structures have demonstrated efficacy in inhibiting pathways involved in tumor progression.
Biological Activities
The following table summarizes the biological activities associated with this compound:
Case Studies
- Hypertension Model Study :
- Cancer Cell Line Study :
Structure-Activity Relationship (SAR)
The unique spirocyclic structure of this compound is believed to be critical for its biological activity. The presence of nitrogen atoms within the spiro framework appears to enhance binding interactions with biological targets, contributing to its efficacy as both an antihypertensive and anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
